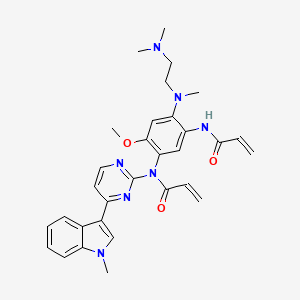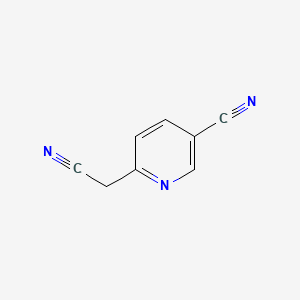
2-METHYLBUTYRYL-D9 CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbutyryl-d9 chloride is a deuterated form of 2-methylbutyryl chloride. It is a colorless liquid with a pungent odor and is commonly used in various scientific experiments, research, and industrial applications. The compound is particularly valuable in the synthesis of potent and selective carboxylesterase inhibitors and anti-microtubule agents used for cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylbutyryl-d9 chloride is typically synthesized from 2-methylbutyric acid and thionyl chloride. The reaction involves the conversion of the carboxylic acid group to an acid chloride group using thionyl chloride as the reagent . The reaction conditions generally include:
Reagents: 2-methylbutyric acid, thionyl chloride
Solvent: Anhydrous conditions
Temperature: Room temperature to reflux
Reaction Time: Several hours until the reaction is complete
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reagents
Continuous Flow Systems: To ensure consistent production and quality
Purification: Distillation or recrystallization to achieve high purity levels
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbutyryl-d9 chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form corresponding amides, esters, and other derivatives.
Hydrolysis: Reacts with water to form 2-methylbutyric acid and hydrochloric acid.
Reduction: Can be reduced to 2-methylbutanol using reducing agents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran
Catalysts: Acid or base catalysts depending on the reaction
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
2-Methylbutyric Acid: Formed by hydrolysis
Wissenschaftliche Forschungsanwendungen
2-Methylbutyryl-d9 chloride is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of various organic compounds, including inhibitors and anti-microtubule agents.
Biology: Utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: Plays a role in the development of cancer treatment drugs.
Industry: Employed in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-methylbutyryl-d9 chloride involves its reactivity as an acid chloride. It targets nucleophilic sites in molecules, facilitating the formation of amides, esters, and other derivatives. The deuterium labeling allows for tracking and studying metabolic pathways and pharmacokinetics in drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbutyryl Chloride: The non-deuterated form, used similarly in organic synthesis.
Isobutyryl Chloride: Another acid chloride with a slightly different structure and reactivity.
Valeryl Chloride: A longer-chain acid chloride with different applications.
Uniqueness
2-Methylbutyryl-d9 chloride is unique due to its deuterium labeling, which provides distinct advantages in research applications, particularly in studying metabolic pathways and drug development. The deuterium atoms make it easier to trace and analyze the compound’s behavior in biological systems .
Eigenschaften
CAS-Nummer |
1219795-10-4 |
|---|---|
Molekularformel |
C5H9ClO |
Molekulargewicht |
129.631 |
IUPAC-Name |
2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
InChI-Schlüssel |
XRPVXVRWIDOORM-CBZKUFJVSA-N |
SMILES |
CCC(C)C(=O)Cl |
Synonyme |
2-METHYLBUTYRYL-D9 CHLORIDE |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


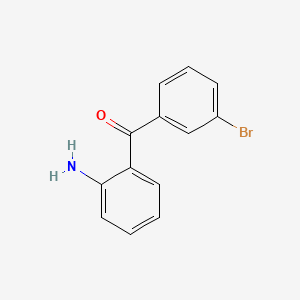
![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)
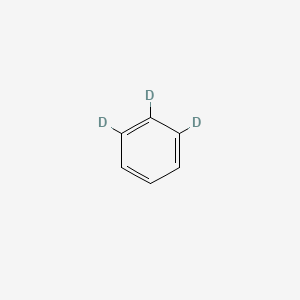
![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B580287.png)
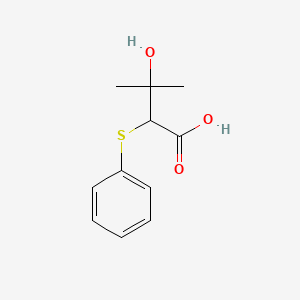
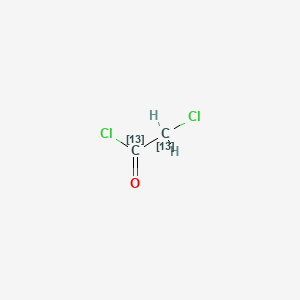
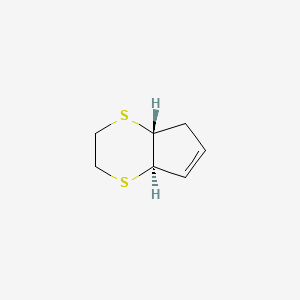

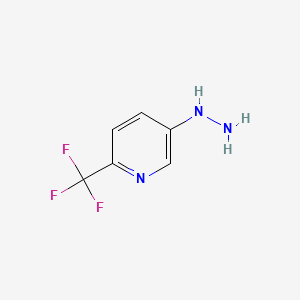
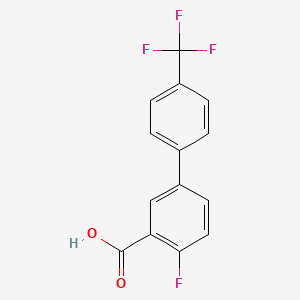
![(NZ)-N-[(2Z)-2-hydroxyiminocycloundecylidene]hydroxylamine](/img/structure/B580299.png)
